Lucidadiol
Lucidadiol
Lucidadiol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidadiol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidadiol can be found in mushrooms. This makes lucidadiol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
252351-95-4
VCID:
VC21220297
InChI:
InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
SMILES:
CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
Lucidadiol
CAS No.: 252351-95-4
Cat. No.: VC21220297
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lucidadiol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidadiol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidadiol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidadiol can be found in mushrooms. This makes lucidadiol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 252351-95-4 |
| Molecular Formula | C30H48O3 |
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
| Standard InChI | InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 |
| Standard InChI Key | AZPOACUDFJKUHJ-GPEQXWBKSA-N |
| Isomeric SMILES | C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
| SMILES | CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
| Canonical SMILES | CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
| Appearance | Powder |
| Melting Point | 163-165°C |
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